molecular formula C15H16BrN3O2 B12178510 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide

1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide

Cat. No.: B12178510
M. Wt: 350.21 g/mol
InChI Key: GLDRBHQNIHUERI-UHFFFAOYSA-N
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Description

1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom in the indole ring and the prolinamide moiety makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromoindole.

    Acetylation: The 5-bromoindole is then acetylated using acetic anhydride or acetyl chloride to form 5-bromo-1-acetylindole.

    Coupling with Prolinamide: The final step involves coupling the 5-bromo-1-acetylindole with prolinamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the acetyl group.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide), and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation: Oxidized products like indole-2-carboxylic acid.

    Reduction: Reduced products like indoline derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate various biochemical pathways and molecular targets.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. The bromine atom and the prolinamide moiety can further modulate the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: A precursor in the synthesis of 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide, known for its use in medicinal chemistry.

    1-Acetyl-5-bromoindole: Another intermediate in the synthesis, used in various chemical reactions.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the prolinamide moiety, which can enhance its biological activity and specificity compared to other indole derivatives. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

1-[2-(5-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H16BrN3O2/c16-11-3-4-12-10(8-11)5-7-18(12)9-14(20)19-6-1-2-13(19)15(17)21/h3-5,7-8,13H,1-2,6,9H2,(H2,17,21)

InChI Key

GLDRBHQNIHUERI-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)N

Origin of Product

United States

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